Sulazuril
Overview
Description
Sulazuril is a chemical compound with the molecular formula C17H15Cl2N3O5S and a molecular weight of 444.29 g/mol . It is known for its applications in veterinary medicine, particularly as an antiparasitic agent. This compound is a member of the triazine family and is structurally related to other triazine-based compounds used in similar applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulazuril typically involves the reaction of 2,4-dichloro-6-(4-sulfamoylphenoxy)-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Sulazuril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazine compounds .
Scientific Research Applications
Sulazuril has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying triazine chemistry and its reactivity.
Biology: Investigated for its antiparasitic properties and its effects on various biological systems.
Medicine: Used in veterinary medicine for the treatment of parasitic infections in animals.
Industry: Employed in the development of new antiparasitic agents and other pharmaceutical compounds.
Mechanism of Action
Sulazuril exerts its effects by inhibiting the activity of certain enzymes involved in the metabolic pathways of parasites. It targets the mitochondrial electron transport chain, leading to the disruption of energy production in the parasite cells. This results in the death of the parasites and the resolution of the infection .
Comparison with Similar Compounds
Sulazuril is similar to other triazine-based antiparasitic agents such as diclazuril and toltrazuril. it is unique in its specific molecular structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Compared to diclazuril and toltrazuril, this compound may have different efficacy and safety profiles, making it suitable for specific applications in veterinary medicine .
List of Similar Compounds
- Diclazuril
- Toltrazuril
- Clazuril
- Ponazuril
Biological Activity
Sulazuril is a triazine derivative that has garnered attention for its biological activity, particularly in veterinary medicine. It is primarily utilized to combat coccidiosis, a parasitic disease caused by coccidian protozoa such as Eimeria and Isospora. This article delves into the biological mechanisms, efficacy, and research findings surrounding this compound, supported by data tables and case studies.
This compound functions as a broad-spectrum antimicrobial agent. It inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain protozoa. The compound's mechanism involves interference with the metabolic pathways of the target organisms, leading to their death or impaired reproduction. Specifically, this compound is known to affect the mitochondrial function of protozoa, disrupting their energy metabolism.
Efficacy Against Coccidiosis
This compound has been shown to be effective against various strains of Eimeria, which are responsible for coccidiosis in livestock. The following table summarizes key findings from research studies on its efficacy:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it can be administered effectively via intramuscular injection. This method allows for rapid absorption and sustained serum levels, which are critical for effective treatment during early stages of infection in young animals. Research shows that a single intramuscular injection can achieve therapeutic concentrations without requiring repeated doses, enhancing compliance and reducing stress on the animals.
Case Studies
Several case studies have illustrated the practical application of this compound in veterinary settings:
- Case Study on Piglets : A study involving newborn piglets demonstrated that a single intramuscular injection of this compound significantly reduced mortality rates associated with severe coccidiosis outbreaks. The treatment resulted in a 95% reduction in oocyst counts compared to untreated controls .
- Field Application in Poultry : In a poultry farm experiencing high morbidity due to coccidiosis, this compound was administered at a dosage of 10 mg/kg. The results showed complete recovery in affected birds within three days, with no adverse effects reported .
- Comparative Study with Other Treatments : A comparative study highlighted that this compound outperformed traditional treatments such as amprolium and toltrazuril in terms of both efficacy and speed of recovery from coccidiosis .
Properties
CAS No. |
108258-89-5 |
---|---|
Molecular Formula |
C17H15Cl2N3O5S |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24) |
InChI Key |
AQAZEGOUFUGKBP-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |
Canonical SMILES |
CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |
Key on ui other cas no. |
108258-89-5 |
Synonyms |
2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione Hoe 092 V Hoe-092 V Hoe-092V |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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